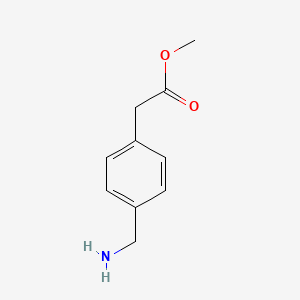

Methyl 4-aminomethylphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(aminomethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICDTOQZOSSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to Methyl 4-aminomethylphenylacetate

The synthesis of this compound, a key intermediate in various chemical syntheses, is primarily achieved through a few well-established routes. These methods focus on the reliable construction of the molecule from readily available precursors.

Precursor Selection and Chemical Transformations

A principal and widely utilized precursor for the synthesis of this compound is methyl 4-cyanophenylacetate . lookchem.com The core transformation involves the reduction of the nitrile group to a primary amine. This can be effectively accomplished through catalytic hydrogenation. google.comgoogle.com

Another common starting material is 4-aminomethylbenzoic acid . google.com In this approach, the carboxylic acid functionality is esterified to yield the desired methyl ester. This direct esterification is typically carried out in the presence of an acid catalyst. google.com

A less direct, multi-step route can commence from (4-bromo-phenyl)-acetic acid methyl ester . lookchem.com This pathway would necessitate the conversion of the bromo group into the aminomethyl functionality, a transformation that can be achieved through various synthetic strategies, such as a Gabriel synthesis or by displacement with a suitable nitrogen nucleophile followed by reduction.

The following table summarizes the key precursors and the primary transformations involved in the synthesis of this compound.

| Precursor | Key Transformation | Reagents/Conditions |

| Methyl 4-cyanophenylacetate | Reduction of nitrile | H₂, Pd/C, HCl, Methanol (B129727) lookchem.com |

| 4-Aminomethylbenzoic acid | Esterification | Methanol, HCl google.com |

| (4-bromo-phenyl)-acetic acid methyl ester | Nucleophilic substitution/Reduction | Not specified in the provided context |

Reaction Conditions and Synthesis Optimization Techniques

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. For the catalytic hydrogenation of methyl 4-cyanophenylacetate, typical conditions involve the use of a palladium on activated charcoal (Pd/C) catalyst in a methanolic solution containing hydrochloric acid. lookchem.com The reaction is generally carried out at room temperature (around 20°C) for a duration of approximately 3 hours under a hydrogen atmosphere. lookchem.com

In the esterification of 4-aminomethylbenzoic acid, the reaction is conducted using methanol as both the solvent and the reactant, with hydrochloric acid serving as the catalyst. google.com A key aspect of optimizing this process is the careful control of pH and temperature during the work-up to isolate the product efficiently, potentially avoiding the isolation of the hydrochloride salt intermediate. google.com This optimized process can lead to yields exceeding 85%. google.com

Optimization strategies often involve a systematic study of various parameters, including catalyst type and loading, solvent, temperature, pressure, and reaction time, to identify the conditions that provide the best balance of conversion, selectivity, and reaction rate. journalirjpac.comindexcopernicus.com

Advanced Derivatization and Functionalization Approaches

The molecular structure of this compound offers three distinct sites for further chemical modification: the ester moiety, the aminomethyl group, and the phenyl ring. These sites allow for a wide range of derivatization and functionalization reactions to generate a diverse library of compounds.

Modification of the Ester Moiety

The ester group of this compound can be readily modified through several classical organic reactions.

Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4-(aminomethyl)phenylacetic acid, under either acidic or basic conditions. This transformation is fundamental for subsequent reactions involving the carboxylic acid group.

Transesterification: By reacting the methyl ester with a different alcohol in the presence of a suitable catalyst, other alkyl or aryl esters can be prepared. This allows for the introduction of various ester functionalities with different steric and electronic properties.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating or the use of a catalyst to proceed at a reasonable rate.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-(aminomethyl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Functionalization of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile handle for a variety of functionalization reactions.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. researchgate.net For instance, reaction with propionyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-propionyl derivative. researchgate.net This is a common strategy to introduce a wide array of substituents onto the nitrogen atom.

N-Alkylation: The amine can undergo alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Formation of Imines and Schiff Bases: Condensation with aldehydes or ketones can yield imines or Schiff bases, which can be further reduced or used in other transformations.

The following table provides examples of functionalization reactions of the aminomethyl group.

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Propionyl chloride researchgate.net | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

Regioselective Transformations of the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating aminomethyl group (ortho-, para-directing) and the deactivating but para-directing carboxymethyl group—will influence the position of incoming electrophiles. Due to the para-substitution pattern of the starting material, electrophilic substitution will occur at the ortho positions relative to the aminomethyl group (positions 2 and 6).

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the ring using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a route to di-substituted aniline (B41778) derivatives.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl halide/anhydride or an alkyl halide in the presence of a Lewis acid catalyst. These reactions might be complicated by the presence of the basic amino group, which can react with the Lewis acid catalyst. Therefore, protection of the amino group is often necessary.

This compound as a Strategic Building Block

The strategic placement of a nucleophilic primary amine and an electrophilic methyl ester on a rigid phenyl scaffold endows this compound with significant potential as a versatile building block in organic synthesis. These two functional groups can be addressed selectively or reacted in concert to construct more elaborate molecular frameworks.

Applications in Complex Organic Architecture Construction

While specific, widespread applications of this compound in the construction of complex organic architectures are not extensively documented in the current literature, its structural motifs are found in molecules designed for such purposes. The bifunctional nature of this compound is analogous to other building blocks used in the synthesis of macrocycles and other intricate structures. For instance, related compounds like 4-(Bromomethyl)benzoic acid are utilized in the solid-phase synthesis of macrocyclic peptides. lookchem.com The primary amine of this compound could be readily acylated or alkylated, while the methyl ester provides a handle for amidation or hydrolysis followed by further coupling reactions, suggesting its potential utility in the programmed assembly of complex molecules.

Integration into Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often relies on bifunctional starting materials that can undergo cyclization reactions. This compound possesses the requisite functionalities to serve as a precursor to certain heterocyclic systems. The primary amine can act as a nucleophile to form nitrogen-containing heterocycles. For example, it could potentially react with 1,3-dicarbonyl compounds to form pyrimidines or with α,β-unsaturated carbonyl compounds to yield dihydropyridines after subsequent cyclization and oxidation. While direct examples of its use are not prevalent in the literature, the principle is well-established with similar amino-ester compounds. The synthesis of substituted thiazoles, for instance, has been achieved using substituted benzylamines, highlighting the utility of the benzylamine (B48309) moiety in building heterocyclic rings. nih.gov

Computational and Theoretical Chemistry of Methyl 4 Aminomethylphenylacetate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics, providing a detailed description of the electronic structure of molecules. For a molecule such as Methyl 4-aminomethylphenylacetate, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for its balance of accuracy and computational cost. nih.govyoutube.com It is particularly well-suited for studying the electronic structure of organic molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. youtube.com This approach allows for the calculation of various properties, including optimized molecular geometry, vibrational frequencies, and reaction energies. mdpi.com

For this compound, DFT could be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The choice of functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com For instance, a common approach might involve using the B3LYP functional with a 6-31G* basis set to obtain a reliable ground-state geometry. Such calculations can also provide insights into the electronic driving forces behind potential co-crystallization with other active pharmaceutical ingredients (APIs) or excipients. nih.gov

Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C(aromatic)-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-N | 1.47 Å |

| Bond Length | C(carbonyl)-O(ester) | 1.36 Å |

| Bond Angle | C(aromatic)-C(methylene)-N | 112.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(methylene)-N | 85.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These "from first principles" methods aim to solve the electronic Schrödinger equation and can provide highly accurate predictions of molecular properties. wikipedia.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org

While computationally more demanding than DFT, ab initio methods can be used to obtain benchmark-quality data for molecules like this compound. libretexts.org For example, MP2 or CCSD(T) calculations with a large basis set could be used to obtain a highly accurate energy for the molecule, which can then be used to validate results from less computationally expensive methods. These methods are particularly useful for studying systems where electron correlation effects are significant. The simplest ab initio method, Hartree-Fock, does not fully account for electron-electron repulsion, but more advanced post-Hartree-Fock methods provide more accurate results. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The energy of the HOMO and LUMO, as well as their spatial distribution, can be calculated using quantum chemical methods like DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. iucr.org A smaller gap suggests that the molecule is more likely to be reactive. In large systems, the delocalized nature of canonical molecular orbitals can make FMO analysis challenging. nih.gov

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the aminomethyl group and the aromatic ring, indicating these are the primary sites for electron donation. |

| LUMO | -0.5 | Mainly distributed over the ester group and the aromatic ring, suggesting these are the likely sites for electron acceptance. |

| HOMO-LUMO Gap | 8.0 eV | Suggests a relatively high kinetic stability for the molecule. |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. walisongo.ac.idresearchgate.net Red regions typically indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). Green and yellow areas represent intermediate potentials.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the aminomethyl group and the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino group and the region around the carbonyl carbon would likely show a positive potential, suggesting their electrophilic character. The aromatic ring itself would exhibit a region of negative pi-electron density above and below the plane of the ring. ucsb.edu MEP maps are valuable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its preferred shapes and their relative energies. The rotation of aromatic side chains is a key aspect of protein dynamics and can be studied using these methods. acs.org

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By exploring the PES, it is possible to identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points). libretexts.orgwikipedia.org This exploration can be done systematically by rotating key dihedral angles and calculating the energy at each point, or through more advanced automated PES exploration methods. nih.govchemrxiv.org For this compound, key dihedral angles would include those around the C(aromatic)-C(methylene) bond and the C(methylene)-N bond. The results of such an analysis can provide insights into the molecule's flexibility and the likelihood of adopting specific conformations, which can be important for its biological activity.

Intermolecular Interaction Analysis

The structure of this compound, featuring a primary amine (-CH₂NH₂) and a methyl ester (-COOCH₃) group, predisposes it to a variety of intermolecular interactions. These non-covalent forces are critical in determining the compound's physical properties, such as its boiling point, solubility, and crystal packing.

The primary amine group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom of the amine can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds between molecules of this compound. For instance, the N-H···O=C hydrogen bond is a likely and significant interaction, leading to the formation of dimers or larger molecular aggregates. Furthermore, the N-H···N interaction between two amine groups is also a possibility.

| Interaction Type | Potential Participating Groups | Relative Strength |

| Hydrogen Bonding (Donor-Acceptor) | N-H --- O=C | Strong |

| N-H --- N | Moderate | |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | Moderate |

| Dipole-Dipole Interactions | (-COOCH₃) --- (-CH₂NH₂) | Moderate |

| London Dispersion Forces | Entire Molecule | Weak (but collectively significant) |

This table presents a qualitative assessment of the potential intermolecular interactions in this compound.

Predictive Studies on Reactivity and Selectivity

The reactivity of this compound is governed by the interplay of its functional groups. The nucleophilic amino group and the electrophilic carbonyl carbon of the ester are the primary sites for chemical reactions.

Computational chemistry provides powerful tools to explore potential reaction pathways and characterize the associated transition states. For this compound, several reactions can be envisaged. For example, the acylation of the amino group with an acyl halide would proceed through a nucleophilic addition-elimination mechanism. A computational study of this reaction would involve locating the transition state for the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acyl halide. The geometry of this transition state would likely feature a partially formed N-C bond and a partially broken C-X (where X is a halogen) bond.

Another potential reaction is the hydrolysis of the ester group, which can be either acid or base-catalyzed. In a base-catalyzed hydrolysis, the hydroxide (B78521) ion would act as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The transition state for this step would involve a tetrahedral intermediate. Computational modeling can elucidate the energy barrier for the formation and breakdown of this intermediate, thus providing insights into the reaction kinetics.

While specific transition state calculations for this compound are not found in the current literature, studies on analogous systems, such as the methylation reactions catalyzed by protein arginine methyltransferases, highlight the importance of proximity and orientation of reacting groups in lowering the activation energy of the reaction. nih.gov Similarly, the reaction pathways of other methylated aromatic compounds can involve complex rearrangements and radical intermediates, suggesting that the reactivity of this compound could be more diverse than simple functional group transformations. researchgate.net

Based on the principles of physical organic chemistry, we can project the mechanisms of key reactions. For instance, in the aforementioned acylation of the amino group, the reaction would likely proceed via a stepwise mechanism involving a tetrahedral intermediate. An energetic profile for this reaction, calculated using quantum chemical methods, would show two transition states and one intermediate. The first transition state would correspond to the nucleophilic attack, leading to the tetrahedral intermediate. The second, likely higher energy transition state, would be for the departure of the leaving group (e.g., a halide ion).

The energetic profile for the base-catalyzed hydrolysis of the ester would similarly feature a tetrahedral intermediate. The rate-determining step would be the one with the highest activation energy, which could be either the formation or the collapse of this intermediate.

A hypothetical energetic profile for the reaction of this compound with a generic electrophile at the amino group can be constructed. The reaction would proceed from the reactants (this compound + Electrophile) through a transition state (TS1) to form an intermediate complex. This intermediate could then proceed through a second transition state (TS2) to form the final product.

| Reaction Step | Description | Relative Energy |

| Reactants | This compound + Electrophile | 0 (Reference) |

| TS1 | Transition state for the nucleophilic attack | +ΔG‡₁ |

| Intermediate | Covalently bonded intermediate | +ΔG_int |

| TS2 | Transition state for proton transfer/rearrangement | +ΔG‡₂ |

| Products | Final acylated/alkylated product | -ΔG_rxn |

This table provides a generalized energetic profile for a hypothetical electrophilic substitution at the amino group of this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR for Structural Elucidation and Connectivity

The ¹H NMR spectrum of Methyl 4-aminomethylphenylacetate provides a map of the different proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton. For instance, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons of the aminomethyl group (-CH₂-NH₂) and the benzylic methylene group (-Ar-CH₂-CO) would exhibit distinct signals, with their chemical shifts influenced by the adjacent functional groups. The methyl protons of the ester group (-COOCH₃) would appear as a singlet in the upfield region, typically around 3.6-3.8 ppm.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons show signals in the range of 120-140 ppm, with the carbon attached to the aminomethyl group and the carbon attached to the acetate group showing distinct shifts due to substituent effects. The methylene carbons and the methyl carbon of the ester group will have signals in the more upfield region of the spectrum.

To illustrate, a hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2-7.4 | Multiplet | 4H | 128-130 |

| Ar-C-CH₂ | - | - | - | ~135 |

| Ar-C-NH₂ | - | - | - | ~140 |

| -CH₂-COOCH₃ | 3.6 | Singlet | 2H | ~41 |

| -CH₂-NH₂ | 3.8 | Singlet | 2H | ~45 |

| -COOCH₃ | 3.7 | Singlet | 3H | ~52 |

| C=O | - | - | - | ~172 |

Advanced 2D NMR Techniques for Complex Analysis

For a more detailed structural confirmation and to resolve any ambiguities in the 1D spectra, 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY spectra would reveal correlations between coupled protons, for example, confirming the connectivity between adjacent protons on the aromatic ring if they are not chemically equivalent.

HSQC spectra correlate each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent around 1735 cm⁻¹. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. Bending vibrations for the various groups would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic ring often give rise to strong Raman signals, typically in the 1600-1450 cm⁻¹ region.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Ester (C=O) | Stretch | ~1735 (strong) | Moderate |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Ester (C-O) | Stretch | 1000-1300 | Moderate |

| Amine (N-H) | Bend | 1590-1650 | - |

Conformational Information from Vibrational Modes

Detailed analysis of the vibrational spectra, sometimes aided by computational modeling, can provide insights into the conformational preferences of the molecule. The exact positions and shapes of the vibrational bands can be sensitive to the molecular geometry, including the rotational conformation around the single bonds. For example, the vibrational modes of the aminomethyl and phenylacetate moieties might be influenced by their relative orientation.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the benzene ring, a chromophore, dictates its UV absorption properties. The molecule is expected to exhibit strong absorption bands in the UV region, typically corresponding to π → π* transitions of the aromatic system. The position of the absorption maximum (λmax) can be influenced by the substituents on the benzene ring. The aminomethyl and methyl acetate groups, acting as auxochromes, can cause a shift in the λmax and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. The electronic spectrum is a key characteristic for quantitative analysis and for understanding the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In the case of this compound, the presence of specific functional groups, known as chromophores, dictates its UV-Vis absorption profile. shu.ac.uk

The primary chromophores in this compound are the benzene ring and the carbonyl group (C=O) of the ester. The benzene ring contains a system of conjugated π-electrons, while the oxygen atom of the carbonyl group and the nitrogen of the amino group possess non-bonding electrons (n-electrons). The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of aromatic and other unsaturated systems. Due to the substituted benzene ring in this compound, strong absorptions corresponding to π → π* transitions are expected. These transitions are generally of high energy and have high molar absorptivity. shu.ac.uk

n → π* Transitions: This type of transition involves promoting a non-bonding electron (from the oxygen of the ester's carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy and typically exhibit much lower absorption intensity. shu.ac.uk

Analysis of Absorption Characteristics

The absorption characteristics of a compound are defined by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at that wavelength. The Beer-Lambert law provides the basis for this analysis, establishing a linear relationship between absorbance, concentration, and the path length of the light through the sample. shu.ac.uk

For this compound, the π → π* transitions associated with the aromatic ring are expected to produce intense absorption bands in the UV region. The n → π* transition of the carbonyl group would likely result in a much weaker absorption band at a longer wavelength. shu.ac.uk The solvent used can influence the position of these absorption maxima. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions may show a slight bathochromic (red) shift. shu.ac.uk

Below is a table representing typical absorption characteristics for the electronic transitions expected in this compound, based on its constituent chromophores.

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Chromophore |

| π → π | 200 - 280 | 1,000 - 50,000 | Phenyl Ring |

| n → π | 280 - 320 | 10 - 100 | Carbonyl (Ester) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry capable of measuring the mass of an ion with extremely high accuracy and precision. measurlabs.com This capability allows for the determination of a molecule's elemental composition from its exact mass, a feat not possible with standard low-resolution mass spectrometry. measurlabs.comnih.gov For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The molecular formula for this compound is C₁₀H₁₃NO₂. chemicalbook.com The table below shows the calculated exact mass based on the most abundant isotopes of its constituent elements.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Calculated Monoisotopic Mass (Da) | 179.09463 |

| Nominal Mass (Da) | 179 |

Elucidation of Fragmentation Pathways

In mass spectrometry, the molecular ion (the intact molecule with one electron removed) is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a molecular fingerprint that aids in structural elucidation. The fragmentation of this compound is guided by its functional groups.

The molecular ion of this compound has an m/z of approximately 179. Key fragmentation pathways would likely include:

Loss of a Methoxy Radical: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a prominent acylium ion.

Loss of the Carbomethoxy Group: Fragmentation can occur with the loss of the entire carbomethoxy group (•COOCH₃).

Benzylic Cleavage: The most favorable fragmentation pathway for compounds containing a benzyl moiety is often the cleavage of the C-C bond beta to the aromatic ring. This would lead to the formation of a stable aminobenzyl cation or a related tropylium-type ion. The base peak for the similar compound methyl 2-(4-aminophenyl)acetate is observed at m/z 106, which corresponds to the [H₂N-C₆H₄-CH₂]⁺ fragment. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org

The table below summarizes the predicted major fragments for this compound.

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss |

| 179 | [C₁₀H₁₃NO₂]⁺• | (Molecular Ion) |

| 148 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 120 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 106 | [H₂N-C₆H₄-CH₂]⁺ | •CH₂COOCH₃ (73 Da) |

Crystallographic Analysis and Solid State Chemistry

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Quantification of Specific Intermolecular Contact ContributionsFinally, this section would have provided a quantitative breakdown of the different types of intermolecular contacts, showing the percentage contribution of each to the overall crystal packing. This allows for a detailed understanding of the forces governing the solid-state structure. An interactive data table would have been included to summarize these contributions.

In the absence of the necessary experimental data for Methyl 4-aminomethylphenylacetate, a complete and accurate article on its crystallographic properties cannot be generated at this time. Further experimental research would be required to determine the crystal structure of this compound.

Biochemical Interaction Mechanisms Research

Investigation of Molecular Recognition and Binding Events

No research data is publicly available regarding the interaction of Methyl 4-aminomethylphenylacetate with any enzymes.

There is no publicly available research on the binding of this compound to any biological receptors.

Elucidation of Specific Biochemical Pathways Modulated

No studies have been published detailing any interaction between this compound and components of the complement system.

There is no publicly available information on other protein-mediated transformations or regulatory mechanisms involving this compound.

Methodologies for Biochemical Interaction Studies

Given the lack of primary research on the biochemical interactions of this compound, there are no specific methodologies reported for its study.

In Vitro Binding Assays and Enzyme Kinetics

Currently, there is no publicly available scientific literature detailing specific in vitro binding assays or enzyme kinetics studies conducted on this compound. Comprehensive searches of academic and research databases did not yield any studies that have characterized the binding affinity of this compound to specific proteins, receptors, or enzymes. Furthermore, no data on its effects on enzyme reaction rates, including parameters such as K_m (Michaelis constant) or V_max (maximum reaction velocity), have been reported.

This lack of information indicates a significant gap in the understanding of the biochemical profile of this compound. Future research endeavors would need to perform foundational studies to explore its potential interactions with biological targets. Such studies would be crucial in elucidating its mechanism of action and identifying any potential therapeutic or biological functions.

Computational Molecular Docking and Dynamics Simulations in Biochemical Contexts

A thorough review of existing scientific literature reveals a similar absence of research concerning computational molecular docking and dynamics simulations for this compound. There are no published studies that have computationally modeled the interaction of this specific compound with any biological macromolecules.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to the active site of a target protein. Following this, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. The absence of such computational studies for this compound means that its potential biological targets and the nature of its interactions at a molecular level remain purely speculative.

Future computational work would be necessary to screen potential protein targets and to generate initial hypotheses about its binding modes, which could then be validated through experimental assays.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of Methyl 4-aminomethylphenylacetate, and how is structural confirmation achieved?

this compound is synthesized via esterification of 4-aminomethylphenylacetic acid using methanol under acid catalysis. Protection of the amine group (e.g., with Boc or Fmoc groups) is critical to avoid undesired side reactions. Structural confirmation relies on ¹H/¹³C NMR to verify ester formation and amine presence, IR spectroscopy for functional group identification (e.g., C=O stretch at ~1740 cm⁻¹), and mass spectrometry for molecular weight validation. Comparative analysis with crystallographic data from related phenylacetate derivatives (e.g., bond-length benchmarks ) ensures structural accuracy .

Q. What functional groups in this compound are critical for its potential biological interactions, and how are these characterized?

The ester group and aminomethyl substituent are pivotal. The ester’s electrophilicity facilitates hydrolysis studies, while the amine enables hydrogen bonding or salt formation. Characterization includes:

- pH-dependent solubility assays to assess amine protonation states.

- X-ray crystallography (as applied to analogous phenylacetates ) to determine spatial arrangements.

- Reactivity assays with thiols or carbonyl-targeting agents to evaluate nucleophilic interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis across different studies?

Contradictions often arise from variations in amine protection strategies (e.g., Boc vs. Fmoc), solvent polarity, or purification techniques. A Design of Experiments (DoE) approach systematically tests parameters (temperature, catalyst loading) to optimize yield. HPLC analysis of crude vs. purified products identifies side reactions (e.g., ester hydrolysis or amine oxidation), while kinetic studies under controlled conditions isolate rate-limiting steps .

Q. What advanced spectroscopic or computational methods are suitable for probing the conformational flexibility of this compound in solution?

- Dynamic NMR : Measures rotational barriers around the aminomethyl-phenyl bond via variable-temperature experiments.

- Molecular Dynamics (MD) Simulations : Parameterized using crystallographic data from related structures (e.g., bond angles ) to predict solvent-dependent conformations.

- Density Functional Theory (DFT) : Calculates energy barriers between rotamers, validated against experimental NMR coupling constants .

Q. In designing enzyme inhibition assays, how should this compound derivatives be structurally modified to enhance target specificity?

- Para-substitutions on the phenyl ring (e.g., halogens, methoxy) modulate electron density and steric bulk.

- Acylation/alkylation of the aminomethyl group alters hydrogen-bonding capacity.

- Kinetic assays (e.g., IC₅₀ determination) paired with molecular docking using enzyme crystal structures (e.g., from chemotherapeutic targets ) guide rational design. For example, thioamide derivatives show enhanced binding to cysteine proteases .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological activity claims using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) and control for assay-specific variables (pH, ionic strength) .

- Safety and Handling : Refer to safety protocols for analogous phenylacetates (e.g., methyl chlorophenylacetate ) when handling reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.